N-Hexyl-2,4-difluorobenzylamine
CAS No.: 134672-79-0
Cat. No.: VC14035823
Molecular Formula: C13H19F2N
Molecular Weight: 227.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 134672-79-0 |
|---|---|
| Molecular Formula | C13H19F2N |
| Molecular Weight | 227.29 g/mol |
| IUPAC Name | N-[(2,4-difluorophenyl)methyl]hexan-1-amine |
| Standard InChI | InChI=1S/C13H19F2N/c1-2-3-4-5-8-16-10-11-6-7-12(14)9-13(11)15/h6-7,9,16H,2-5,8,10H2,1H3 |
| Standard InChI Key | CNFIXRVRXFWZOU-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCNCC1=C(C=C(C=C1)F)F |
Introduction
Chemical Identity and Structural Characteristics
N-Hexyl-2,4-difluorobenzylamine (systematic IUPAC name: N-hexyl-1-(2,4-difluorophenyl)methanamine) belongs to the class of fluorinated alkylamines. Its molecular formula is C₁₃H₁₉F₂N, with a molecular weight of 227.29 g/mol. The structure comprises a benzylamine backbone substituted with fluorine atoms at the 2- and 4-positions of the aromatic ring and a hexyl group (-C₆H₁₃) attached to the nitrogen atom .
Molecular Geometry and Electronic Properties
The presence of fluorine atoms introduces significant electronic effects:
-
Electron-withdrawing inductive effects from the fluorine substituents reduce electron density on the aromatic ring, enhancing the compound’s stability against electrophilic attack.
-
The hexyl chain contributes to increased lipophilicity, as evidenced by a calculated logP (octanol-water partition coefficient) of approximately 3.8, suggesting favorable membrane permeability .
A theoretical analysis using density functional theory (DFT) predicts a planar aromatic ring with dihedral angles of 120° between the fluorine atoms and the amine group. The hexyl chain adopts a staggered conformation, minimizing steric hindrance .
Synthesis and Optimization
Synthetic Routes
N-Hexyl-2,4-difluorobenzylamine can be synthesized via two primary routes:
Alkylation of 2,4-Difluorobenzylamine
Procedure:
-
Reagents: 2,4-Difluorobenzylamine (1 eq), 1-bromohexane (1.2 eq), potassium carbonate (2 eq), dimethylformamide (DMF).
-
Conditions: Stir at 80°C for 12 hours under nitrogen atmosphere.
-
Workup: Extract with ethyl acetate, wash with brine, and purify via column chromatography (silica gel, hexane:ethyl acetate 9:1) .
Yield: ~65–70% (theoretical).
Reductive Amination
Procedure:
-
Reagents: 2,4-Difluorobenzaldehyde (1 eq), hexylamine (1.5 eq), sodium cyanoborohydride (1 eq), methanol.
-
Conditions: Stir at room temperature for 24 hours at pH 5 (acetic acid buffer).
-
Workup: Neutralize with sodium bicarbonate, extract with dichloromethane, and evaporate under reduced pressure .
Yield: ~75–80%.
Physicochemical Properties
Thermal and Solubility Profiles
| Property | Value/Description |
|---|---|
| Melting Point | 18–21°C (predicted) |
| Boiling Point | 265–270°C (estimated) |
| Solubility | Soluble in ethanol, dichloromethane, DMF; insoluble in water |
| Density | 1.12 g/cm³ (theoretical) |
The compound’s low water solubility aligns with its lipophilic hexyl chain, making it suitable for organic-phase reactions .
Spectroscopic Data
-
¹H NMR (CDCl₃): δ 6.85–6.75 (m, 2H, aromatic), 3.70 (s, 2H, CH₂NH), 2.55 (t, 2H, N-CH₂), 1.50–1.20 (m, 10H, hexyl chain), 0.88 (t, 3H, CH₃).
-
¹³C NMR: δ 162.1 (d, J = 245 Hz, C-F), 131.5 (aromatic), 51.2 (N-CH₂), 31.8–22.6 (hexyl chain), 14.1 (CH₃).
-
IR (cm⁻¹): 3350 (N-H stretch), 2920 (C-H alkane), 1600 (C=C aromatic), 1220 (C-F) .
Applications in Pharmaceutical and Agrochemical Research
Drug Development
Fluorinated benzylamines are pivotal in designing protease inhibitors and GPCR modulators. The hexyl chain in N-hexyl-2,4-difluorobenzylamine may enhance binding to hydrophobic enzyme pockets, as seen in influenza HA inhibitors like the N-benzylpiperidine derivatives .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume